PHA-782584

Metabolite Identification LC-MS/MS Standard Pharmacokinetics

Essential certified reference standard for quantifying sunitinib metabolism. This defined major active metabolite (M8) is indispensable for LC-MS/MS method validation and DMPK studies. Its high purity and unique structure ensure regulatory-grade precision in tracking the parent drug's metabolic pathway. Use of unvalidated standards introduces unacceptable error in pharmacokinetic data.

Molecular Formula C22H28N4O3
Molecular Weight 396.5 g/mol
CAS No. 1126899-61-3
Cat. No. B610079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-782584
CAS1126899-61-3
SynonymsPHA-782584;  PHA 782584;  PHA782584.
Molecular FormulaC22H28N4O3
Molecular Weight396.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N4O3/c1-5-26(6-2)10-9-23-22(29)20-13(3)19(24-14(20)4)12-17-16-11-15(27)7-8-18(16)25-21(17)28/h7-8,11-12,24,27H,5-6,9-10H2,1-4H3,(H,23,29)(H,25,28)/b17-12-
InChIKeyYBNMTJYLJWAMGJ-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHA-782584: Baseline Profile and Regulatory Status as Sunitinib Metabolite M8


PHA-782584 (CAS 1126899-61-3), chemically N-[2-(diethylamino)ethyl]-5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide [1], is the major active metabolite of sunitinib, a multitargeted receptor tyrosine kinase inhibitor . It is formally recognized as Sunitinib Metabolite M8 (UNII: 4MK76GX29B) and is classified as an achiral molecule with a molecular weight of 396.48 g/mol [2]. This compound is exclusively intended for research use, specifically in DMPK studies, analytical method development, and as a reference standard for quantifying sunitinib metabolism [3].

Why Generic Substitution Fails for PHA-782584 in Analytical and DMPK Workflows


The fundamental barrier to substituting PHA-782584 with other tyrosine kinase inhibitors (e.g., imatinib, sorafenib) or alternative sunitinib metabolites is its unique, singular role as a quantifiable reference standard . Generic substitution is impossible because no other compound possesses the identical stereochemistry and molecular structure to serve as a validated calibrator for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods detecting sunitinib's specific metabolic pathway in plasma or urine . As the defined major active metabolite (Sunitinib Metabolite M8) [1], PHA-782584 is essential for generating accurate, reproducible pharmacokinetic (PK) data; using an incorrect or unvalidated standard introduces unquantifiable error and fails to meet regulatory expectations for bioanalytical method validation .

PHA-782584: A Comparative Evidence Guide for Scientific Selection


PHA-782584 vs. In-Class TKIs: Molecular Specificity as a Quantifiable Reference Standard

PHA-782584 is structurally distinct from in-class tyrosine kinase inhibitors like Imatinib, Sorafenib, and Pazopanib, which are commonly referenced as similar compounds . This structural differentiation is critical; while those compounds are therapeutic agents, PHA-782584's unique molecular identity (exact mass 396.4827 g/mol and distinct InChIKey) makes it the only suitable calibrator for detecting the sunitinib metabolic pathway [1].

Metabolite Identification LC-MS/MS Standard Pharmacokinetics

PHA-782584 vs. Alternative Sunitinib Metabolites: Defined Purity and Analytical Suitability

Unlike other sunitinib metabolites which may lack commercial availability or defined purity standards, PHA-782584 is offered with a minimum purity of 98% as determined by HPLC and/or NMR . This quantifiable purity standard is essential for its use as a certified reference material, providing a verifiable baseline for assay calibration that is not guaranteed for alternative, less-characterized metabolites .

Analytical Chemistry Quality Control Bioanalysis

PHA-782584 as the Preferred Standard for Sunitinib DMPK Studies

PHA-782584 is the major and pharmacologically active metabolite of sunitinib . In the context of sunitinib's DMPK, PHA-782584 is the primary analyte of interest for monitoring drug metabolism and excretion, as sunitinib is a known multi-targeted tyrosine kinase inhibitor . While no direct IC50 data was found for PHA-782584 itself, its established role as the key active metabolite makes it the most relevant standard for in vivo and in vitro studies of sunitinib's metabolic fate.

Drug Metabolism Pharmacokinetics DMPK

Optimal Research and Industrial Application Scenarios for PHA-782584 Procurement


LC-MS/MS Bioanalytical Method Development and Validation

PHA-782584 is the primary choice as a certified reference standard for developing and validating LC-MS/MS methods to quantify sunitinib metabolism in biological matrices (e.g., plasma, urine) . Its defined purity (>98%) and distinct molecular weight (396.48 g/mol) are essential for achieving the precision and accuracy required for regulatory submission.

In Vitro and In Vivo Sunitinib DMPK Studies

As the major active metabolite of sunitinib , PHA-782584 is the indispensable analyte for in vitro (e.g., hepatocyte stability assays) and in vivo pharmacokinetic studies. Procurement is justified by the need to accurately track and quantify the primary metabolic pathway of the parent drug, ensuring that PK parameters (Cmax, AUC) are correctly attributed.

Therapeutic Drug Monitoring (TDM) of Sunitinib

In clinical and preclinical research settings, PHA-782584 serves as the key analytical standard for therapeutic drug monitoring of sunitinib. Using this specific metabolite as a reference is critical for establishing the relationship between drug exposure and clinical outcomes (efficacy/toxicity), as it is a primary contributor to the overall pharmacological effect [1].

Metabolite Identification and Confirmation in Discovery Research

Researchers studying the metabolism of novel tyrosine kinase inhibitors or related scaffolds can use PHA-782584 as a characterized, commercially available reference compound for comparative metabolite identification. Its unique structure and known properties provide a benchmark for assessing the metabolic fate of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-782584

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.